N'-benzylidene-2-hydroxybenzohydrazide
Description
General Context of Hydrazones and Schiff Bases in Organic and Medicinal Chemistry
Hydrazones and Schiff bases are pivotal in both organic synthesis and medicinal chemistry. mdpi.comijcce.ac.ir They serve as crucial intermediates in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.net The presence of the imine group (-C=N-) in Schiff bases is a critical structural feature for a wide array of biological activities. fip.org These compounds and their metal complexes have demonstrated a broad spectrum of applications, including as catalysts, in food packaging, as dyes, and in the development of pharmaceuticals. ijcce.ac.ir
The biological significance of hydrazones is well-documented, with research highlighting their antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.commdpi.comhygeiajournal.com The versatility of the hydrazone structure allows for the synthesis of a multitude of derivatives with diverse pharmacological profiles. mdpi.com
Significance of the Hydrazide Scaffold in Contemporary Chemical Research
The hydrazide scaffold (-C(=O)-NH-NH2) is a cornerstone in the development of new therapeutic agents. mdpi.commdpi.com Its importance was notably recognized with the discovery of Isonicotinic acid hydrazide (INH), a key anti-tubercular drug. hygeiajournal.com This discovery spurred extensive research into other hydrazide derivatives. hygeiajournal.com
The hydrazide functional group is a versatile building block for synthesizing a wide range of heterocyclic compounds with one or more heteroatoms, which often exhibit significant biological and industrial applications. mdpi.com These applications include roles as antibacterial, antifungal, antimalarial, antimycobacterial, anticonvulsant, anti-inflammatory, antidepressant, and anticancer agents. mdpi.commdpi.com The ability of the hydrazide moiety to act as a free radical scavenger also makes it an attractive component in the design of new antioxidant agents. nih.gov
Overview of Research Trajectories for N'-benzylidene-2-hydroxybenzohydrazide
Research on this compound and its derivatives has explored various avenues, primarily focusing on its synthesis and biological potential. A significant area of investigation is its synthesis, with methods like microwave-assisted solvent-free reactions being employed to produce the compound and its derivatives in high yields. researchgate.net
The biological evaluation of these compounds has revealed a wide spectrum of activities. Studies have demonstrated their potential as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. jchr.orgnih.govnih.gov Furthermore, anticancer research has shown that certain derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. researchgate.netthepharmajournal.com The antioxidant properties of these compounds have also been a subject of study. nih.govjchr.org More recent research has also explored their potential as enzyme inhibitors, such as against α-glucosidase, which is relevant for the management of diabetes. nih.gov
Interactive Data Table: Physical Properties of this compound and its Derivatives
This table summarizes the physical data for a selection of synthesized this compound derivatives.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
| This compound | C₁₄H₁₂N₂O₂ | 62-80 | - |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | C₁₅H₁₄N₂O₃ | - | - |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | C₁₅H₁₄N₂O₃ | 68-81 | - |
| N'-[(2-Methoxyphenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₂H₂₀N₂O₄S | 97.2 | 199.3-199.8 |
| N'-[(2-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇ClN₂O₄S | 98.9 | 188.8-189.2 |
| N'-[(2-Fluorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇FN₂O₄S | 93.0 | 146.5-147.0 |
| N'-[(3-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | C₂₁H₁₇BrN₂O₄S | - | - |
Data sourced from multiple studies. researchgate.netfip.orgmdpi.com
Interactive Data Table: Biological Activity of this compound Derivatives
This table presents a summary of the biological activities of various this compound derivatives.
| Compound | Activity | Target | Result |
| This compound | Antibacterial | E. coli | MIC > 1000 ppm fip.org |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Antibacterial | E. coli | MIC = 1000 ppm fip.org |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Antibacterial | E. coli | MIC = 120 ppm fip.org |
| N'-[(4-tert-butyl)benzylidene]hydrazide derivative (Comp. 6) | Urease Inhibitor | Jack bean urease | IC₅₀ = 13.33 ± 0.58 µM nih.gov |
| N'-[(4-tert-butyl)benzylidene]hydrazide derivative (Comp. 25) | Urease Inhibitor | Jack bean urease | IC₅₀ = 13.33 ± 0.58 µM nih.gov |
| N'-substituted benzylidene benzohydrazide-1,2,3-triazole (Comp. 7a) | α-glucosidase inhibitor | α-glucosidase | IC₅₀ = 0.02 µM nih.gov |
| N'-substituted benzylidene benzohydrazide-1,2,3-triazole (Comp. 7h) | α-glucosidase inhibitor | α-glucosidase | IC₅₀ = 0.01 µM nih.gov |
| 2-hydroxy benzyl (B1604629) hydrazide derivative (C-7) | Antibacterial | S. aureus | Zone of inhibition = 2.0 cm jchr.org |
| 2-hydroxy benzyl hydrazide derivative (C-7) | Antibacterial | E. coli | Zone of inhibition = 2.1 cm jchr.org |
IC₅₀ represents the half-maximal inhibitory concentration. MIC stands for Minimum Inhibitory Concentration.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)14(18)16-15-10-11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVYZQJKLKKBNJ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-02-8 | |
| Record name | NSC148195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivatization of N Benzylidene 2 Hydroxybenzohydrazide
Conventional Synthesis Routes and Reaction Mechanisms
Traditional approaches to synthesizing N'-benzylidene-2-hydroxybenzohydrazide typically involve multi-step condensation reactions that serve as the foundation for more advanced methods.
The most common conventional pathway for synthesizing this compound is a two-step condensation reaction. fip.orgresearchgate.net
Formation of the Hydrazide Intermediate: The first step involves the reaction of an ester, typically methyl salicylate (B1505791), with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net This reaction, often performed under reflux in a solvent like ethanol (B145695), produces the key intermediate, 2-hydroxybenzohydrazide (B147611). nih.govresearchgate.net The mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the hydrazide.
Formation of the Final Hydrazone: The second step is the condensation of the 2-hydroxybenzohydrazide intermediate with an aromatic aldehyde, specifically benzaldehyde (B42025) for the title compound. fip.orgnih.gov This reaction is typically carried out by refluxing the precursors in a suitable solvent, such as methanol (B129727), often with a catalytic amount of acid. nih.gov The reaction forms the characteristic C=N double bond of the hydrazone, also known as a Schiff base. fip.org
This two-step process is a versatile route, as the substitution on the aromatic aldehyde can be easily varied to produce a wide array of structural analogues. nih.govnih.gov
Optimizing the synthesis of hydrazones like this compound is crucial for improving yields and reaction times. While conventional heating methods are effective, they often require prolonged reaction periods. fip.org The selection of reagents is a primary method of optimization. For instance, the use of various substituted aromatic aldehydes allows for the creation of a library of derivative compounds. nih.govnih.gov The choice of solvent and catalyst also plays a significant role in the reaction's efficiency. The development of advanced synthetic strategies, such as microwave-assisted synthesis, has largely been driven by the need to overcome the limitations of conventional heating, such as localized overheating and longer reaction times. fip.orgresearchgate.net
Advanced Synthetic Strategies
In response to the demand for faster, more efficient, and environmentally friendly chemical processes, advanced synthetic strategies have been developed for this compound.
Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating for producing this compound and its derivatives. researchgate.netbohrium.com This technique offers significant advantages, including drastically reduced reaction times, often from hours to just a few minutes, and improved product yields. researchgate.netresearchgate.net
In a typical microwave-assisted procedure, the synthesis is still carried out in two steps. researchgate.net
Step 1: A mixture of methyl salicylate and hydrazine hydrate is irradiated in a microwave oven at a relatively low power (e.g., 160 W) for about 8 minutes to form 2-hydroxybenzohydrazide. researchgate.net
Step 2: The resulting hydrazide is then mixed with benzaldehyde (or a derivative) and irradiated at a higher power (e.g., 320 W) for a very short duration, typically around 2 minutes. researchgate.net
This method consistently produces the desired hydrazides with yields ranging from 62% to 81%. researchgate.netresearchgate.netunair.ac.id The rapid and efficient heating provided by microwave energy accelerates the reaction rate, making it a highly attractive method for organic synthesis. researchgate.net
Table 1: Comparison of Microwave-Assisted Synthesis Protocols
| Precursors | Power | Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-hydroxybenzohydrazide, Benzaldehyde | 320 W | 2 min | 62-80% | researchgate.net |
| Methyl Salicylate, Hydrazine Hydrate | 160 W | 8 min | 78% | researchgate.net |
| 2-hydroxybenzohydrazide, Substituted Benzaldehydes | 160-320 W | 2-8 min | 68-81% | fip.orgresearchgate.net |
A significant advantage of microwave-assisted synthesis is its alignment with the principles of green chemistry. fip.orgresearchgate.net Many protocols for synthesizing this compound using microwaves are conducted under solvent-free conditions. researchgate.net In these methods, the reactants are mixed to form a paste, air-dried, and then subjected to microwave irradiation. researchgate.net
This approach offers several environmental benefits:
Reduced Solvent Waste: It eliminates the need for toxic and expensive organic solvents, which are often problematic to dispose of. fip.orgresearchgate.net
Energy Efficiency: The short reaction times lead to considerable energy savings compared to conventional refluxing methods. fip.orgresearchgate.net
Cleaner Reactions: These reactions often result in cleaner products with easier work-up procedures. researchgate.net
The combination of microwave irradiation and solvent-free conditions represents a simple, eco-friendly, and efficient method for the preparation of this compound and its analogues. researchgate.netresearchgate.net
Synthesis of Structural Analogues and Derivatives of this compound
The core synthetic route for this compound is highly adaptable for creating a wide range of structural analogues and derivatives. By replacing benzaldehyde with various substituted aromatic aldehydes in the final condensation step, researchers can systematically modify the molecule's structure. fip.orgnih.gov
This strategy has been used to synthesize numerous derivatives, including:
Methoxy Derivatives: N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide and N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide are synthesized using 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, respectively. fip.orgresearchgate.net
Halo Derivatives: Chloro and bromo-substituted analogues are prepared using corresponding chlorobenzaldehydes and bromobenzaldehydes. mdpi.comnih.gov
Nitro Derivatives: The use of reagents like 2-hydroxy-3,5-dinitrobenzaldehyde leads to the formation of dinitro-substituted hydrazones. oatext.com
Other Substituted Derivatives: A variety of other aldehydes with different functional groups (e.g., methyl, amino) have been used to explore structure-activity relationships. mdpi.comnih.gov
The synthesis of these derivatives follows the same condensation reaction principles, which can be performed using either conventional heating or, more efficiently, microwave-assisted, solvent-free methods. nih.govresearchgate.net This modular approach is invaluable for developing new compounds with tailored chemical properties. nih.gov
Table 2: Examples of Synthesized Derivatives of 2-hydroxybenzohydrazide
| Derivative Name | Aldehyde Precursor | Synthesis Method | Reference |
|---|---|---|---|
| This compound | Benzaldehyde | Microwave, Solvent-Free | researchgate.net |
| N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide | 2-Methoxybenzaldehyde | Microwave | fip.orgresearchgate.net |
| N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide | 4-Methoxybenzaldehyde | Microwave | fip.orgresearchgate.net |
| N'-[(2-Chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 2-Chlorobenzaldehyde | Conventional | mdpi.com |
| N'-[(4-Bromophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide | 4-Bromobenzaldehyde | Conventional | mdpi.com |
| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)–2–cyanoacetohydrazide | 2-hydroxy-3,5-dinitrobenzaldehyde | Conventional | oatext.com |
Modifications of Benzylidene Moiety
The most common strategy for derivatizing this compound involves the modification of the benzylidene portion of the molecule. This is typically achieved through a condensation reaction between 2-hydroxybenzohydrazide and a variety of substituted benzaldehydes. fip.org This straightforward approach allows for the introduction of a wide array of functional groups onto the phenyl ring of the benzylidene moiety.
The general synthetic route involves reacting 2-hydroxybenzohydrazide with a selected benzaldehyde derivative in a suitable solvent, such as ethanol. fip.org The reaction can be carried out under conventional heating or by using microwave irradiation, which can significantly shorten reaction times and improve yields, aligning with green chemistry principles. fip.orgresearchgate.net The use of catalysts, like a few drops of glacial acetic acid, is also common to facilitate the condensation. nih.gov
Researchers have synthesized a multitude of derivatives by varying the substituents on the benzaldehyde. These substituents range from simple electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), as well as different heterocyclic and aromatic rings. For instance, derivatives have been prepared using 2-methoxybenzaldehyde and 4-methoxybenzaldehyde, resulting in N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide, respectively. fip.orgfip.orgresearchgate.net Other modifications include the use of aldehydes bearing fluoro, bromo, and nitro groups. researchgate.netmdpi.com The introduction of these varied functional groups systematically alters the electronic properties and spatial arrangement of the entire molecule.
Table 1: Examples of Derivatives from Benzylidene Moiety Modification
| Base Hydrazide | Reactant Aldehyde | Resulting Derivative |
|---|---|---|
| 2-Hydroxybenzohydrazide | 2-Methoxybenzaldehyde | N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide fip.orgfip.org |
| 2-Hydroxybenzohydrazide | 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide fip.orgfip.org |
| 4-Hydroxybenzohydrazide | 4-Fluorobenzaldehyde | N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide researchgate.net |
| 4-Hydroxybenzohydrazide | 3-Bromobenzaldehyde | N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazide researchgate.net |
| 4-(t-Bu)benzohydrazide | Various Aromatic Aldehydes | N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives nih.gov |
Modifications of Benzohydrazide (B10538) Scaffold
Altering the core benzohydrazide structure before its condensation with benzaldehyde presents another key synthetic avenue. This approach allows for fundamental changes to the molecule's backbone. The process typically begins with a substituted benzoic acid, which undergoes esterification followed by hydrazinolysis to produce the desired hydrazide intermediate. nih.govnih.gov
One example involves starting with 4-(tert-butyl)benzoic acid. This acid is first converted to its methyl ester, methyl 4-tert-butylbenzoate, by refluxing in methanol with sulfuric acid. The resulting ester is then reacted with hydrazine hydrate to yield 4-(tert-butyl)benzohydrazide. nih.gov This modified hydrazide can then be condensed with various aldehydes. Similarly, derivatives have been created starting from 3,4-dimethoxybenzoic acid, which is esterified and then treated with hydrazine hydrate to form 3,4-dimethoxybenzohydrazide. nih.gov
Another sophisticated modification involves the tosylation of a hydroxy-substituted benzohydrazide. For instance, N′-(substituted benzylidene)-4-hydroxybenzohydrazides can be reacted with tosyl chloride in the presence of a base to yield N′-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides. mdpi.com This adds a bulky and electronically distinct sulfonyloxy group to the benzohydrazide ring. Furthermore, researchers have introduced heterocyclic systems, such as linking the benzohydrazide to a 1,2,3-triazole moiety, creating a more complex molecular architecture. nih.gov
Table 2: Examples of Benzohydrazide Scaffold Modifications
| Starting Material | Key Reagents | Modified Hydrazide Intermediate |
|---|---|---|
| 4-(tert-butyl)benzoic acid | 1. H₂SO₄, Methanol2. Hydrazine Hydrate | 4-(tert-butyl)benzohydrazide nih.gov |
| 3,4-dimethoxybenzoic acid | 1. H₂SO₄, Methanol2. Hydrazine Hydrate | 3,4-dimethoxybenzohydrazide nih.gov |
| 4-hydroxy benzoic acid | 1. Propargyl bromide2. Hydrazine Hydrate | 4-(prop-2-yn-1-yloxy)benzohydrazide nih.gov |
Synthesis of Azo Schiff Base Derivatives
The incorporation of an azo group (–N=N–) into the Schiff base structure creates azo-Schiff base derivatives, a class of compounds known for their distinct chromophoric properties. The synthesis of these compounds typically involves a diazotization reaction followed by a coupling step. chemmethod.comimpactfactor.org
A general method involves starting with an aromatic amine, which is converted into a diazonium salt. This is achieved by treating the amine with sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C). chemmethod.comimpactfactor.org The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as a substituted phenol (B47542) or aniline, in an alkaline solution to form an azo dye. learning-gate.comresearchgate.net
This azo-containing intermediate, which now bears a reactive group like an aldehyde or an amine, can be used to form the Schiff base. For example, an azo compound containing an aldehyde group can be condensed with a hydrazide or an amine. researchgate.net Alternatively, an azo compound with an amine group can be reacted with an aldehyde. For instance, a novel azo-Schiff base was prepared by first synthesizing an azo compound from benzidine (B372746) and p-amino acetophenone, which was then treated with various acids and reagents to form the final derivative. learning-gate.com These multi-step syntheses allow for the creation of complex molecules where the azo linkage and the azomethine group are part of a larger conjugated system.
Coordination Chemistry and Metal Complexation of N Benzylidene 2 Hydroxybenzohydrazide Ligands
Ligand Behavior and Coordination Modes
The coordinating behavior of N'-benzylidene-2-hydroxybenzohydrazide is dictated by the presence of oxygen and nitrogen atoms, which can act as Lewis bases, donating electron pairs to a central metal ion.
This compound typically functions as a bidentate ligand. researchgate.netiiste.org Infrared (IR) spectral data consistently reveal that it coordinates to central metal ions through a bidentate sequence involving one oxygen and one nitrogen atom (ON donor sequence). researchgate.netiiste.orgiiste.org The primary coordination sites are the azomethine nitrogen (-CH=N-) and the carbonyl oxygen (-C=O) of the amide group. iiste.org However, upon complexation, the ligand often undergoes tautomerism, and coordination occurs via the azomethine nitrogen and the oxygen of the deprotonated enolic group. nih.govnih.gov
While bidentate coordination is most common for this specific ligand, related hydrazone structures can exhibit tridentate behavior. For instance, similar ligands have been shown to coordinate through the phenolate (B1203915) oxygen, imino nitrogen, and carbonyl oxygen, acting as tridentate ONO donor ligands. tandfonline.comtandfonline.comekb.eg This highlights the versatile chelating potential of the broader aroylhydrazone family.
A crucial aspect of the coordination chemistry of this compound is its existence in a keto-enol tautomeric equilibrium. libretexts.orgmasterorganicchemistry.com In its free, uncomplexed state, the ligand predominantly exists in the stable keto form. nih.govfrontiersin.org However, during metal complexation, it often coordinates in its enol form.
This transformation is evidenced by spectroscopic analysis. In the IR spectra of the metal complexes, the characteristic vibrational band of the carbonyl group (ν(C=O)) disappears, while a new band corresponding to the C-O single bond of the enol form (ν(C-O)) appears at a lower frequency. nih.govresearchgate.net Simultaneously, the N-H stretching vibration (ν(N-H)) also vanishes, indicating deprotonation. This deprotonation of the enolic hydroxyl group facilitates the formation of a stable chelate ring with the metal ion. nih.gov The coordination, therefore, occurs through the azomethine nitrogen and the oxygen of the deprotonated enolate form, confirming that the ligand acts as a monobasic bidentate chelating agent. nih.govnih.gov
Synthesis and Characterization of Metal Complexes
Solid metal complexes of this compound are generally synthesized by reacting the ligand with a corresponding metal salt in an alcoholic solvent, often under reflux conditions. researchgate.netmocedes.org The resulting complexes are typically colored, stable at room temperature, and have high melting points. iiste.orgnih.gov They are often insoluble in common organic solvents like ethanol (B145695) and chloroform (B151607) but show some solubility in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). iiste.orgnih.gov
This compound readily forms stable complexes with a variety of divalent transition metal ions. Studies have reported the successful synthesis and characterization of complexes with Copper(II), Cobalt(II), Manganese(II), Nickel(II), and Zinc(II). researchgate.netjmchemsci.comekb.eg Vanadyl(II) (VO(II)) complexes with structurally similar hydrazone ligands have also been synthesized, suggesting the potential for this ligand to coordinate with oxo-cations. ekb.eg The formation of these complexes is confirmed through various analytical and spectroscopic techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and IR, UV-Vis, and NMR spectroscopy. researchgate.netjmchemsci.com
Beyond transition metals, the ligand has also been used to synthesize complexes with trivalent rare earth metal ions, specifically Lanthanum(III) and Cerium(III). researchgate.net The synthesis follows a similar procedure of reacting the ligand with the respective rare earth metal salt. researchgate.net These complexes have been characterized using the same comprehensive techniques as the transition metal complexes, including thermal analysis and X-ray diffraction, confirming the coordination of the ligand to the rare earth ions. researchgate.netnih.gov
Analytical data from elemental analysis and mass spectrometry consistently show that this compound typically forms complexes with a 1:2 metal-to-ligand stoichiometry (ML₂). researchgate.netekb.eg This indicates that two molecules of the deprotonated ligand coordinate to a single central metal ion. researchgate.net
The geometric structures of these complexes are determined by the coordination number and the nature of the central metal ion. Based on magnetic susceptibility and electronic spectral data, the following geometries have been proposed:
Octahedral: This geometry is common for Mn(II), Co(II), Ni(II), La(III), and Ce(III) complexes. researchgate.netekb.eg
Square Planar: The Cu(II) complex is often found to adopt a square planar geometry. researchgate.net
The molar conductance values for these complexes in solvents like DMF are generally low, indicating their non-electrolytic nature, which means the anions from the metal salts are not present as free ions but are part of the coordination sphere or absent in the final structure. researchgate.netnih.gov X-ray diffraction studies on powdered samples have suggested a monoclinic crystal system for several of these complexes. researchgate.net
Interactive Data Table: Properties of this compound Metal Complexes
| Metal Ion | Stoichiometry (Metal:Ligand) | Proposed Geometry | Coordination Sites | Reference(s) |
| Cu(II) | 1:2 | Square Planar | Azomethine N, Enolic O | researchgate.net |
| Co(II) | 1:2 | Octahedral | Azomethine N, Enolic O | researchgate.net |
| Mn(II) | 1:2 | Octahedral | Azomethine N, Enolic O | researchgate.net |
| Ni(II) | 1:2 | Octahedral | Azomethine N, Enolic O | ekb.eg |
| La(III) | 1:2 | Octahedral | Azomethine N, Enolic O | researchgate.net |
| Ce(III) | 1:2 | Octahedral | Azomethine N, Enolic O | researchgate.net |
Biological and Medicinal Chemistry Research on N Benzylidene 2 Hydroxybenzohydrazide and Its Complexes
Antimicrobial Investigations
The antimicrobial properties of N'-benzylidene-2-hydroxybenzohydrazide and its related complexes have been a primary focus of research, with studies exploring its efficacy against a range of pathogenic bacteria and fungi.
Antibacterial Activity Studies and Mechanisms
This compound and its derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.com A study on N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide revealed its effectiveness against Escherichia coli, with a minimal inhibitory concentration (MIC) of 120 ppm. fip.org In contrast, the parent compound, this compound, showed activity against E. coli at concentrations greater than 1000 ppm. fip.org Further investigations into related structures, such as N'-benzylidene-4-hydroxybenzohydrazide, have shown activity against Staphylococcus aureus and E. coli at 1000 ppm, and against Bacillus subtilis at 500 ppm. researchgate.net
The mechanism of antibacterial action is believed to be linked to the inhibition of essential microbial enzymes. Molecular docking studies have suggested that these compounds can interact with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (Pdb.1C14), which is crucial for fatty acid biosynthesis in bacteria. fip.orgfip.org A lower rerank score in these docking studies correlates with a more stable bond between the compound and the receptor, indicating higher potential antibacterial activity. fip.org For instance, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide exhibited a lower rerank score compared to the initial compound, methyl salicylate (B1505791), which is consistent with its observed antibacterial efficacy. fip.org
Metal complexes of this compound have also been synthesized and evaluated for their antibacterial properties. In many cases, the metal complexes exhibit enhanced activity compared to the free ligand. tandfonline.comsciencepublishinggroup.com For example, copper(II) complexes of 4-hydroxy-N'-(2-hydroxy-5-methylbenzylidene)benzohydrazide were found to be active against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. fluorescens) bacteria, whereas the free ligand showed no activity. tandfonline.com The chelation of the metal to the hydrazone ligand is thought to increase the lipophilicity of the complex, facilitating its transport across the bacterial cell membrane.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Bacterial Strain | Activity (MIC) |
|---|---|---|
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 ppm |
| This compound | Escherichia coli | >1000 ppm |
| N'-benzylidene-4-hydroxybenzohydrazide | Staphylococcus aureus | 1000 ppm |
| N'-benzylidene-4-hydroxybenzohydrazide | Escherichia coli | 1000 ppm |
| N'-benzylidene-4-hydroxybenzohydrazide | Bacillus subtilis | 500 ppm |
Antifungal Activity Studies
In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal potential. Studies have shown that these compounds can be effective against various fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov For instance, N'-benzylidene-4-hydroxybenzohydrazide and its 4-methoxy derivative demonstrated activity against Candida albicans at a concentration of 500 ppm. researchgate.net
Similar to the trend observed in antibacterial studies, metal complexes often show enhanced antifungal activity. researchgate.net For example, while a specific ligand was found to be biologically inactive, its Cu(II), Ru(III), Zn(II), Cd(II), and UO(II) complexes showed a mild effect against Aspergillus niger, and the Hg(II) complex exhibited higher activity than the standard drug, Nystatin. researchgate.net The increased efficacy of metal complexes is often attributed to the Tweedy’s chelation theory, which suggests that chelation reduces the polarity of the metal ion, allowing for greater penetration through the fungal cell wall. ekb.eg
Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogs influences their antimicrobial potency. These studies have revealed several key structural features that are important for activity.
The nature and position of substituents on the benzylidene ring play a significant role. The presence of electron-withdrawing groups, such as chloro and nitro groups, on the benzylidene ring has been shown to enhance antimicrobial activity. nih.gov For example, a study on a series of benzylidene hydrazides found that compounds with these substituents were the most active. nih.gov Conversely, the presence of an electron-donating methoxy (B1213986) group at the para position of the benzylidene ring in N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide resulted in greater activity against E. coli compared to the unsubstituted parent compound. fip.org This suggests that electronic effects significantly modulate the biological activity.
The hydrazone linkage (–NH–N=CH–) is a critical pharmacophore for the antimicrobial activity of these compounds. fip.orgresearchgate.net The chelation of this group with metal ions is a key factor in the enhanced activity of the corresponding metal complexes. The coordination of the metal ion typically occurs through the azomethine nitrogen and the carbonyl oxygen (in its enolic form). tandfonline.comresearchgate.net This chelation increases the lipophilicity of the molecule, which in turn facilitates its diffusion through the lipid layers of bacterial and fungal cell membranes. tandfonline.comekb.eg
Antiproliferative Research
The potential of this compound and its derivatives as anticancer agents has been another significant area of investigation. These compounds have shown cytotoxic effects against various cancer cell lines, and research has begun to uncover their molecular targets and mechanisms of action.
Cytotoxic Effects on Cancer Cell Lines
A number of studies have demonstrated the in vitro cytotoxic activity of this compound derivatives against a range of human cancer cell lines. For instance, a series of salicylic (B10762653) acid hydrazide hydrazones were evaluated against lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. researchgate.net One compound in this series exhibited potent broad-spectrum anticancer activity with IC50 values of 0.144, <0.001, 0.019, and 0.022 μM against these cell lines, respectively. researchgate.net
Metal complexes of these hydrazone ligands have also shown promising anticancer activity. A copper complex of a related hydrazone, Cu(TBH), was found to have selective and promising anticancer activity against a human liver cancer cell line (HepG-2). researchgate.net The complex exhibited a lower IC50 value against the liver carcinoma cell line compared to a normal human cell line, suggesting a degree of selectivity. researchgate.net Other research has shown that hydrazone derivatives can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov For example, certain hydrazide-based compounds were found to interrupt cell cycle progression in colorectal cancer HCT116 cells and ovarian cancer SKOV-3 cells. nih.gov
Table 2: Cytotoxic Activity of Salicylic Acid Hydrazide Hydrazone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6 | A549 (Lung) | 0.144 |
| Compound 6 | SK-OV-3 (Ovarian) | <0.001 |
| Compound 6 | SK-MEL-2 (Skin) | 0.019 |
| Compound 6 | HCT15 (Colon) | 0.022 |
Target Identification and Enzyme Inhibition (e.g., TRKA inhibitors, CDK2 kinase)
To understand the molecular basis of their anticancer effects, researchers have focused on identifying the specific cellular targets of this compound derivatives. One such target is the Tropomyosin receptor kinase A (TRKA). researchgate.net In one study, two salicylic acid hydrazide hydrazone derivatives demonstrated high potency as TRKA inhibitors with IC50 values of 111 and 614 nM. researchgate.net Molecular docking studies revealed that these compounds bind to the active site of the TRKA receptor in a manner similar to previously reported TRKA inhibitors. researchgate.net
Another important target that has been investigated is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. researchgate.netnih.gov Dysregulation of CDK2 is common in many cancers, making it an attractive target for anticancer drug development. nih.gov Docking studies of a 2-hydroxybenzohydrazide (B147611) chelator and its copper and zinc chelates with CDK2 kinase have been performed to validate biological findings. researchgate.net The results suggest that these compounds may exert their anticancer effects through the inhibition of CDK2. Furthermore, a derivative, N'-[4-(dipropylamino)benzylidene]-2-hydroxybenzohydrazide, was identified as a dynamin GTPase inhibitor that suppresses cancer cell migration and invasion by inhibiting actin polymerization. nih.gov
Antioxidant Activity Assessment and Mechanisms
The antioxidant potential of this compound and its derivatives is a significant area of investigation, primarily due to the role of oxidative stress in numerous pathologies. up.ac.za The hydrazone scaffold is recognized for its antioxidant properties, which are often attributed to its ability to scavenge free radicals. up.ac.za
The evaluation of antioxidant capacity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netmdpi.com In one study, 2-hydroxybenzohydrazide (HBH) demonstrated significant scavenging activity against both DPPH and ABTS radicals, with IC50 values of 26.74 µg/ml and 33.81 µg/ml, respectively. researchgate.net The activity is often compared to standard antioxidants like gallic acid or ascorbic acid. researchgate.netajbls.com
The mechanism of antioxidant action for these compounds involves their ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of hydroxyl (-OH) and hydrazone (-NH-N=CH-) groups in the structure of this compound is crucial for this activity. The phenolic hydroxyl group, in particular, can readily donate a hydrogen atom to a radical, thereby stabilizing it. Structure-activity relationship studies on related hydrazones have shown that the position and nature of substituents on the benzylidene ring significantly influence antioxidant efficacy. mdpi.com For instance, compounds with 3,4-dihydroxy or 2,4-dihydroxy substitutions on the phenyl ring exhibit potent radical scavenging abilities. mdpi.com
Furthermore, metal complexes of hydrazones have also been investigated for their antioxidant properties. researchgate.netscichemj.org Chelation with metal ions can, in some cases, enhance the antioxidant activity of the parent ligand, although the relationship is complex and depends on the metal ion and the coordination geometry. derpharmachemica.com
Table 1: In Vitro Antioxidant Activity of 2-Hydroxybenzohydrazide (HBH)
| Assay | IC50 (µg/ml) | Standard |
|---|---|---|
| DPPH Radical Scavenging | 26.74 | Gallic Acid researchgate.net |
| ABTS Radical Scavenging | 33.81 | Gallic Acid researchgate.net |
This interactive table summarizes the antioxidant capacity of HBH as reported in the literature.
Anti-inflammatory and Anti-nociceptive Properties
This compound and its parent compound, 2-hydroxybenzohydrazide (HBH), have demonstrated notable anti-inflammatory and anti-nociceptive effects in preclinical studies. researchgate.net The anti-inflammatory potential is often evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. nih.govnih.govijpsonline.com In this model, HBH was shown to dose-dependently reduce paw volume, indicating significant anti-inflammatory activity. researchgate.net This effect is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium. researchgate.net
The anti-nociceptive (pain-relieving) properties are typically assessed using chemical-induced writhing tests, such as the acetic acid-induced writhing model in mice. epain.orgnih.govnih.gov This test evaluates a compound's ability to reduce the number of abdominal constrictions, which is a response to visceral pain. nih.gov HBH has been shown to significantly inhibit this response. researchgate.net Mechanistic studies suggest that the anti-nociceptive effect may involve the opioidergic system, as the effect of HBH was antagonized by naloxone, a non-selective opioid receptor antagonist. researchgate.net Furthermore, computational docking studies have suggested an affinity for cyclooxygenase (COX-I/II) enzymes, which are key targets for many anti-inflammatory drugs. researchgate.net
Table 2: Anti-inflammatory and Anti-nociceptive Activity of 2-Hydroxybenzohydrazide (HBH)
| Activity | Model | Key Finding |
|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema researchgate.net |
| Anti-nociceptive | Acetic acid-induced writhing | Significant inhibition of writhing response researchgate.net |
| Anti-nociceptive Mechanism | Naloxone antagonism | Effect antagonized by naloxone, suggesting opioidergic pathway involvement researchgate.net |
This interactive table outlines the demonstrated anti-inflammatory and pain-relieving effects of HBH.
Antitubercular Activity Potential and Target Engagement (e.g., InhA enzyme)
Hydrazide-hydrazone derivatives are a well-established class of compounds investigated for their antitubercular activity. nih.govorientjchem.org This interest stems from the structural similarity to isoniazid (B1672263) (INH), a cornerstone drug in tuberculosis therapy. nih.gov this compound and its analogues have been synthesized and evaluated against Mycobacterium tuberculosis (Mtb). nih.govkemdikbud.go.id
The primary mechanism of action for many hydrazide-based antitubercular agents is the inhibition of the enoyl-acyl carrier protein reductase, known as InhA. nih.govnih.gov InhA is a crucial enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the mycolic acids that form the distinctive mycobacterial cell wall. nih.govnih.gov Inhibition of InhA disrupts this pathway, leading to bacterial death. nih.gov Unlike the prodrug isoniazid, which requires activation by the mycobacterial enzyme KatG, direct InhA inhibitors can bypass this activation step. nih.govnih.gov This is a significant advantage, as mutations in the katG gene are a common cause of INH resistance. nih.govnih.gov
Molecular docking studies have been employed to predict and understand the binding interactions of this compound derivatives within the active site of the InhA enzyme. kemdikbud.go.idfip.orgresearchgate.net These in silico studies suggest that the compounds can fit into the InhA binding pocket, often forming crucial hydrogen bonds with amino acid residues like Tyr158 and Ile194, which are important for inhibitor binding. kemdikbud.go.idresearchgate.net The docking scores from these studies can help predict the potential antitubercular activity before synthesis and in vitro testing. kemdikbud.go.idresearchgate.net Some derivatives of N'-benzoyl-2-hydroxybenzohydrazide have shown lower (i.e., better) docking scores than isoniazid itself, suggesting they could be potent inhibitors. kemdikbud.go.id
Table 3: In Silico Antitubercular Activity of 2-Hydroxybenzohydrazide Derivatives
| Compound Type | Target | Method | Key Finding |
|---|---|---|---|
| N'-benzoyl-2-hydroxybenzohydrazide derivatives | InhA Enzyme | Molecular Docking | Predicted to inhibit InhA; lower docking scores than isoniazid kemdikbud.go.id |
| This compound derivatives | ENR inhibitor receptor (Pdb.1C14) | Molecular Docking | Lower rerank score than the starting material, suggesting potential activity fip.orgresearchgate.net |
This interactive table summarizes the predicted antitubercular activity based on computational studies.
General Mechanistic Elucidation of Biological Actions
The diverse biological activities of this compound and its complexes are rooted in their specific structural features and chemical properties. The general mechanism of action often involves the ability to interact with biological macromolecules, particularly enzymes and metal ions.
A key feature of the this compound scaffold is its function as a chelating agent. researchgate.net The molecule possesses multiple donor atoms—the phenolic oxygen, the amide carbonyl oxygen (or enolic oxygen in its tautomeric form), and the azomethine nitrogen. researchgate.netderpharmachemica.com These sites can coordinate with essential metal ions (e.g., copper, zinc, nickel) present in the active centers of various enzymes. researchgate.netderpharmachemica.com This chelation can lead to the inhibition of metalloenzymes, disrupting vital cellular processes and contributing to the compound's antimicrobial or other biological effects. The geometry and stability of the resulting metal complexes are critical to their activity. researchgate.netscichemj.org
Enzyme inhibition is a central mechanism for this class of compounds. As discussed, the inhibition of the InhA enzyme is a primary mode of antitubercular action. nih.gov Beyond InhA, these hydrazone structures have been shown to inhibit other enzymes, such as laccase, a copper-containing oxidase. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial for elucidating these mechanisms. nih.govresearchgate.net For instance, SAR analyses have revealed that specific substitutions on the aromatic rings can enhance binding affinity to an enzyme's active site, leading to more potent inhibition. nih.govnih.gov The presence and position of hydroxyl, methoxy, or bulky alkyl groups can dramatically alter the type and strength of inhibition. nih.govnih.gov
The general hydrazone moiety (-C=N-NH-C=O) is a versatile pharmacophore. nih.gov Its presence increases the lipophilicity of the molecule, which can improve its ability to cross the thick, hydrophobic cell wall of mycobacteria, thereby enhancing bioavailability at the target site. nih.gov The combination of a planar aromatic system, hydrogen bonding capabilities, and metal-chelating potential makes this compound a privileged scaffold for the development of new therapeutic agents.
Computational Chemistry and Cheminformatics Applied to N Benzylidene 2 Hydroxybenzohydrazide
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For hydrazone derivatives, DFT calculations, often using methods like B3LYP with a 6-311G(d,p) basis set, are employed to determine optimized molecular geometry, global reactivity descriptors, and molecular electrostatic potential (MEP) maps. researchgate.net
Studies on structurally related benzohydrazides reveal that the stability, electrical properties, and reactivity can be understood through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov For instance, in a study of the related N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, DFT calculations showed that the free ligand possessed the highest HOMO-LUMO energy gap compared to its metal complexes, indicating its relatively higher stability. nih.gov
The MEP map provides a visualization of the electrostatic potential distribution, identifying nucleophilic and electrophilic regions within the molecule. researchgate.net For this class of compounds, the most nucleophilic regions are typically located around the oxygen atoms, while the hydrogen of the hydroxyl group represents a primary electrophilic site. researchgate.net These calculations offer a detailed understanding of the quantum chemical characteristics that underpin the molecule's behavior and interaction with biological targets. researchgate.net
Table 1: Key Parameters from DFT Calculations for Hydrazone Derivatives
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). nih.gov |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment | A measure of the net molecular polarity. | Affects solubility and the ability to engage in non-covalent interactions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | 3D visualization of charge distribution. | Identifies sites for electrophilic and nucleophilic attack, crucial for receptor binding. researchgate.net |
Molecular Docking Studies on Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is used to understand the mechanism of inhibition and to estimate the strength of the ligand-receptor interaction. nih.gov
N'-benzylidene-2-hydroxybenzohydrazide and its analogs have been evaluated in silico against a variety of biological targets implicated in different diseases.
ENR Inhibitor Receptor (PDB: 1C14): Molecular docking studies of 2-hydroxybenzohydrazide (B147611) derivatives were conducted using the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (PDB ID: 1C14) to explore their potential as antibacterial agents. fip.orgfip.org The results showed that the 2-hydroxy group on the benzene (B151609) ring is crucial, often forming a hydrogen bond with the amino acid residue Tyr 1156 of the receptor. fip.org
Cyclooxygenase (COX-I/II): The binding capability of this compound with COX-I and COX-II enzymes, key targets for anti-inflammatory drugs, has been assessed through molecular modeling. researchgate.net These computational studies indicated that the compound exhibits an affinity for both COX-I and COX-II target receptors, suggesting a potential mechanism for its observed anti-inflammatory effects. researchgate.net
InhA: As part of antituberculosis drug discovery, derivatives of N'-benzoyl-2-hydroxybenzohydrazide were docked into the active site of the InhA enzyme, a vital component of the mycobacterial fatty acid synthesis pathway. kemdikbud.go.id The docking analysis predicted that these compounds could form important hydrogen bond interactions with residues such as Ile 194, alongside steric interactions with other residues like Ala 157 and Ile 202. kemdikbud.go.id
CDK2 Kinase: Cyclin-dependent kinase 2 (CDK2) is a protein kinase essential for cell cycle regulation, and its abnormal activity is linked to cancer. nih.gov While direct docking results for the title compound are not specified, related hydrazone structures have been studied as CDK2 inhibitors. researchgate.net Docking studies of potent inhibitors reveal interactions with functionally important residues in the active site pocket, primarily through hydrogen bonds with amino acids like leucine, lysine, and aspartic acid. nih.gov
The success of molecular docking is often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more stable and favorable ligand-receptor complex.
In studies involving the ENR inhibitor receptor (1C14), a "rerank score" is used to evaluate the binding pose, where a lower score correlates with higher stability and potentially greater antibacterial activity. fip.orgtaylorandfrancis.com For InhA, derivatives of the title compound showed docking scores ranging from -80.84 to -94.56 kcal/mol. kemdikbud.go.id The analysis of these docked structures reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the enzyme's active site. For example, the interaction with the Ile 194 residue in InhA was predicted to be one of the most critical for inhibitory activity. kemdikbud.go.id
Table 2: Summary of Molecular Docking Interactions
| Target Enzyme | PDB ID | Binding Affinity/Score | Key Interacting Residues |
|---|---|---|---|
| ENR Inhibitor | 1C14 | Lower rerank scores indicate higher stability. fip.orgfip.org | Tyr 1156 fip.org |
| InhA | --- | -80.84 to -94.56 kcal/mol (for derivatives) kemdikbud.go.id | Ile 194, Ala 157, Ile 202 kemdikbud.go.id |
| COX-I/II | --- | Affinity confirmed, specific score not detailed. researchgate.net | --- |
| CDK2 Kinase | 6GUE | Binding affinity of -10.8 to -11.0 kcal/mol (for related inhibitors) nih.gov | Lysine, Aspartic acid, Leucine, Histidine nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models help to identify the key physicochemical properties or structural features (descriptors) that govern the activity, enabling the design of more potent molecules. nih.govunair.ac.id
For benzylidene hydrazides, QSAR studies have been successfully applied to model their antimicrobial activity. nih.gov A multi-target QSAR (mt-QSAR) model proved effective in describing the antibacterial and antifungal activities. nih.gov These investigations highlighted the importance of topological parameters, such as the second-order molecular connectivity index (²χ) and the third-order Kier's alpha shape index (κα₃), in explaining the antimicrobial effects of the synthesized hydrazides. nih.gov In another study on related benzylidene hydrazine (B178648) benzamides as anticancer agents, a robust QSAR equation was developed that could serve as a tool for designing new structures with potentially higher potency. unair.ac.id
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., Lipinski's Rule of Five)
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness must be evaluated. Lipinski's Rule of Five is a widely used guideline to assess the potential for oral bioavailability. drugbank.com The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:
Molecular weight (MW) ≤ 500 Da
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
This compound adheres to all of these rules, suggesting it has favorable physicochemical properties for oral absorption. In silico analyses of similar hydrazone derivatives have also shown no violations of Lipinski's rule, indicating good potential for oral bioavailability. researchgate.net
Table 3: Lipinski's Rule of Five Analysis for this compound
| Parameter | Value for Compound | Lipinski's Rule | Result |
|---|---|---|---|
| Molecular Weight (MW) | 240.25 g/mol | ≤ 500 g/mol | Pass |
| LogP (Lipophilicity) | ~2.7 | ≤ 5 | Pass |
| Hydrogen Bond Donors (HBD) | 2 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Pass |
Advanced Material and Analytical Applications of N Benzylidene 2 Hydroxybenzohydrazide
Catalytic Applications in Organic Synthesis
The ability of N'-benzylidene-2-hydroxybenzohydrazide to form well-defined complexes with various transition metals has been harnessed to create effective and stereospecific catalysts for a range of organic transformations, including oxidation, reduction, and hydrolysis. iiste.org These Schiff base complexes have been particularly noted for their applications in C-C bond-forming reactions. iiste.orgresearchgate.net
Metal complexes of aroylhydrazones, including derivatives of this compound, have been successfully employed as catalysts in the nitroaldol (Henry) reaction. researchgate.net This reaction is a fundamental C-C bond-forming process that yields β-nitroalcohols, which are valuable synthetic intermediates. researchgate.net
For instance, bi- and tri-nuclear Ni(II) complexes derived from aroylhydrazone Schiff bases have demonstrated catalytic activity in the nitroaldol condensation of various aldehydes with nitroalkanes. researchgate.net The catalytic efficiency of these complexes has been evaluated under different reaction conditions, with some exhibiting high activity, particularly under solvent-free conditions. researchgate.net The choice of metal center and the specific substituents on the aroylhydrazone ligand can influence the catalytic performance.
| Entry | Aldehyde | Product | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde (B42025) | 1-Phenyl-2-nitropropan-1-ol | 94 |
| 2 | 4-Methylbenzaldehyde | 1-(p-tolyl)-2-nitropropan-1-ol | 86 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)-2-nitropropan-1-ol | 81 |
| 4 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-nitropropan-1-ol | 92 |
| 5 | 4-Nitrobenzaldehyde | 1-(4-nitrophenyl)-2-nitropropan-1-ol | 96 |
The catalytic mechanism of metal complexes of this compound in reactions like the nitroaldol condensation is believed to involve the coordination of the reactants to the metal center. nih.gov In the case of the Henry reaction, the mechanism is initiated by the deprotonation of the nitroalkane by a basic component of the catalyst or an external base to form a nitronate anion. organic-chemistry.org
The metal center of the aroylhydrazone complex can act as a Lewis acid, activating the aldehyde by coordinating to its carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitronate anion. The Schiff base ligand can also play a role in the catalytic cycle, potentially by influencing the stereochemical outcome of the reaction. The final step involves the protonation of the resulting alkoxide to yield the β-nitroalcohol product and regenerate the catalyst.
Chemosensor Development for Ion and Anion Detection
This compound and its derivatives are excellent platforms for the design of chemosensors due to their inherent fluorescence properties and the presence of multiple binding sites that can selectively interact with specific ions and anions. nih.govrsc.org
Derivatives of this compound have been developed as highly selective and sensitive "turn-on" fluorescent chemosensors for metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). nih.govnih.gov These sensors typically exhibit weak fluorescence in their free form, but upon binding with the target metal ion, a significant enhancement in fluorescence intensity is observed. nih.gov
For example, a diarylethene salicylhydrazide Schiff base derivative has been shown to detect Al³⁺ and Zn²⁺ with high sensitivity. rsc.org The detection limits for Al³⁺ and Zn²⁺ were determined to be 8.31 × 10⁻⁸ M and 3.33 × 10⁻⁷ M, respectively. rsc.org Similarly, other derivatives have demonstrated selective recognition of Zn²⁺ with detection limits in the micromolar range. cluster-science.com
| Target Ion | Sensor Derivative | Detection Limit | Association Constant (Kₐ) | Reference |
|---|---|---|---|---|
| Al³⁺ | Diarylethene salicylhydrazide Schiff base | 8.31 × 10⁻⁸ M | - | rsc.org |
| Zn²⁺ | Diarylethene salicylhydrazide Schiff base | 3.33 × 10⁻⁷ M | - | rsc.org |
| Zn²⁺ | N'-(3,5-di-tert-butylsalicylidene)-2-hydroxybenzoylhydrazine | - | - | nih.gov |
| Al³⁺ | 1-((Z)-((E)-(3,5-dichloro-2-hydroxybenzylidene)hydrazono)methyl)naphthalene-2-ol | 0.04 µM | 8.73 × 10⁵ M⁻¹ | nih.gov |
The versatility of the this compound scaffold extends to the detection of anions. Simple chemosensors based on acylhydrazones have been synthesized for the colorimetric and fluorogenic detection of cyanide (CN⁻) anions in aqueous environments. rsc.org These sensors exhibit a specific response to cyanide over other common anions. rsc.org
Upon interaction with cyanide, these chemosensors show a distinct color change visible to the naked eye, along with a significant change in their UV-visible and fluorescence spectra. rsc.org For one such sensor, the detection limits for cyanide were found to be 8.34 × 10⁻⁷ M from absorption spectra and 2.85 × 10⁻⁸ M from fluorescence spectra. rsc.org
The sensing mechanism of these chemosensors is dependent on the nature of the target analyte. For metal ions like Al³⁺ and Zn²⁺, the fluorescence enhancement is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF), inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), and prevention of photoinduced electron transfer (PET). nih.govcluster-science.com The coordination of the metal ion to the ligand restricts intramolecular vibrations and rotations, leading to a more rigid structure that enhances fluorescence emission. nih.gov The selectivity for a particular metal ion can be influenced by factors such as the steric hindrance around the binding site. cluster-science.com
In the case of cyanide detection, the sensing mechanism often involves the deprotonation of the N-H proton of the hydrazone moiety by the basic cyanide anion or a nucleophilic addition of cyanide to the imine carbon. rsc.orgnih.gov This interaction alters the electronic properties of the molecule, resulting in the observed colorimetric and fluorometric changes. rsc.org
Selectivity studies are crucial in chemosensor development. For this compound-based sensors, high selectivity for the target ion is often observed in the presence of a range of other potentially interfering ions, demonstrating their practical applicability in complex sample matrices. nih.govrsc.org
Role in Analytical Chemistry as Reagents
This compound and its derivatives, belonging to the hydrazone class of compounds, serve important functions in the field of analytical chemistry. iiste.org Their unique structural features, particularly the presence of nitrogen and oxygen donor atoms, allow them to form stable complexes with various metal ions. nih.govmdpi.com This chelating ability is fundamental to their application as analytical reagents, for instance, as gravimetric reagents and metallic indicators. iiste.org These compounds are valued for their coordinative capability and versatility in forming stable complexes, which underpins their use in both qualitative and quantitative analysis. iiste.org
Selective Metal Extracting Agents
One of the significant applications of hydrazone derivatives like this compound in analytical chemistry is their use as selective metal extracting agents. iiste.org The ability of these Schiff base ligands to coordinate with a wide array of metals and stabilize them in different oxidation states is key to this function. iiste.org The process of metal extraction is based on the formation of a metal-ligand complex that has different solubility properties than the original metal salt, allowing for the separation of the metal from a solution. The specific structure of this compound, with its O and N donor atoms, allows it to bind selectively with certain metal ions, facilitating their extraction from mixtures. This selectivity is crucial for separating and concentrating specific metals from complex matrices for further analysis.
Spectroscopic Determination of Transition Metals
This compound is also employed in the spectroscopic determination of transition metals. iiste.org The formation of colored complexes between the ligand and metal ions allows for quantitative analysis using spectrophotometry. When the ligand complexes with a transition metal ion, there is often a distinct change in the UV-Visible absorption spectrum, which can be measured to determine the concentration of the metal.
Research has shown that a related compound, (E)-N'-(2-hydroxybenzylidene)benzohydrazide, forms a green-colored complex with Copper(II) (Cu-II). researchgate.net Spectrophotometric studies using both the mole-ratio and Job's continuous variation methods have confirmed the formation of a 1:1 metal-to-ligand stoichiometric complex in an ethanol (B145695) medium. researchgate.net This predictable and stable complex formation is essential for its use as a reagent in the quantitative determination of copper. The ligand acts as a chelating agent, binding to the metal ion to produce a complex with specific spectroscopic properties that are then used for measurement. researchgate.net
Spectroscopic Data for Metal Complexation
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Complex Color | Analytical Method |
|---|---|---|---|---|
| Cu(II) | (E)-N'-(2-hydroxybenzylidene)benzohydrazide | 1:1 | Green | Spectrophotometry (Job's & Mole Ratio) |
Photophysical Properties and Photoactive Materials
The photophysical properties of this compound and its derivatives have been a subject of study, particularly their interaction with ultraviolet and visible light. The UV spectra of N'-benzylidene-2-hydroxybenzohydrazides show characteristic absorptions due to the electronic transitions within the molecule. researchgate.net The addition of the benzylidene group conjugated to the hydrazide moiety results in a notable absorption band. researchgate.net For instance, various derivatives of this compound show absorption maxima in the range of 315-324 nm. researchgate.net Another study reported UV-Vis absorption peaks at 210, 302, and 314 nm in an ethanol solvent. fip.org
These light-absorbing properties are foundational to their potential use in photoactive materials. The formation of metal complexes can further modulate these properties. Research into the metal complexes of related hydrazone ligands has indicated that some exhibit significant DNA photocleavage activities. researchgate.net This suggests that upon irradiation with light, these complexes can generate reactive species capable of cleaving DNA, a property of interest in the development of phototherapeutic agents. While the primary studies focus on the analytical and biological activities, the inherent photophysical characteristics of this compound and its ability to form photoactive metal complexes highlight its potential in the broader field of photoactive materials.
UV-Visible Absorption Data for this compound
| Reported Absorption Maxima (λmax) | Solvent | Reference |
|---|---|---|
| 315-324 nm | Ethanol | researchgate.net |
| 210 nm, 302 nm, 314 nm | Ethanol | fip.org |
Future Perspectives and Emerging Research Trajectories
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The inherent versatility of the N'-benzylidene-2-hydroxybenzohydrazide structure is a key driver for the exploration of new derivatives with enhanced biological activities. A primary strategy involves the microwave-assisted synthesis of various analogs, a green chemistry approach that often leads to high yields in shorter reaction times. fip.orgresearchgate.netfip.orgresearchgate.net For example, the condensation of 2-hydroxybenzohydrazide (B147611) with different substituted benzaldehydes under solvent-free microwave irradiation has produced a range of derivatives with yields between 62% and 81%. fip.orgresearchgate.netfip.orgresearchgate.net
Research has demonstrated that the nature and position of substituents on both the salicyl and benzylidene rings can significantly influence the compound's bioactivity. The introduction of methoxy (B1213986) groups, for instance, has been shown to modulate antibacterial efficacy. fip.orgfip.org Future work will likely focus on creating extensive libraries of these derivatives to screen against a wider array of biological targets, including various cancer cell lines and microbial strains. Another promising avenue is the synthesis of their transition metal complexes, which have shown enhanced antimicrobial and cytotoxic effects compared to the ligands alone. nih.gov
| Derivative | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| This compound | 8-10 | 68-81 | researchgate.netfip.org |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | 8-10 | 68-81 | fip.org |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | 8-10 | 68-81 | fip.orgfip.org |
Development of this compound-based Multi-Targeting Agents
The strategy of designing single molecules that can interact with multiple biological targets is gaining traction for treating complex multifactorial diseases. nih.govnih.gov The hydrazone scaffold is exceptionally well-suited for this "polypharmacology" approach. nih.gov Emerging research is focused on developing this compound derivatives as multi-target-directed ligands, particularly for neurodegenerative disorders like Alzheimer's disease. researchgate.net
This involves designing molecules that can, for example, simultaneously inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the cholinergic deficit, and also target monoamine oxidase (MAO) enzymes. researchgate.net The rationale is that a single compound hitting multiple points in a disease pathway could be more effective and less prone to the development of resistance. nih.gov Future research will likely involve the synthesis of hybrid molecules that combine the hydrazone core with other pharmacophores to create potent, selective, and well-balanced multi-target agents. researchgate.net
Integration of Advanced Computational Methods in Rational Design
Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of novel this compound derivatives. Techniques like molecular docking are being used to predict how these molecules will bind to the active sites of target proteins, such as the ENR inhibitor receptor in Escherichia coli. fip.orgunair.ac.id These in silico studies help in understanding the structure-activity relationships (SAR) and prioritizing which derivatives to synthesize, saving significant time and resources.
For instance, docking studies have shown that derivatives with a lower rerank score exhibit more stable bonding with the receptor, which often correlates with higher antibacterial activity. fip.orgunair.ac.id Future directions will see a more profound integration of these methods. Quantitative Structure-Activity Relationship (QSAR) analyses will be crucial in building predictive models for cytotoxicity and other biological activities. nih.gov Furthermore, molecular dynamics simulations will offer deeper insights into the stability and conformational changes of the ligand-protein complexes over time, guiding more refined and rational drug design. researchgate.net
Expansion into New Catalytic Systems and Reaction Types
The potential of this compound and its analogs extends beyond medicinal chemistry into the realm of catalysis. As "privileged ligands," they can coordinate with a variety of metal ions, forming stable complexes that can act as effective and stereospecific catalysts. iiste.org The metal complexes of hydrazones are being investigated for their catalytic activity in important organic reactions, including oxidation, reduction, and hydrolysis. iiste.org
For example, transition metal complexes derived from a related benzohydrazide (B10538) ligand have been examined for their catalytic activity in the oxidation of benzyl (B1604629) alcohol. nih.gov The ability to fine-tune the electronic and steric properties of the ligand through derivatization allows for the modulation of the catalyst's activity and selectivity. Future research will likely explore the application of these complexes in a broader range of catalytic transformations, including asymmetric synthesis, where chiral versions of these ligands could be employed to produce enantiomerically pure products. iiste.org
Innovations in Chemosensor Design and Application Areas
A rapidly emerging field for this compound derivatives is their use as chemosensors for detecting metal ions. researchgate.net These compounds can be designed to exhibit changes in their colorimetric or fluorescent properties upon binding with specific ions, making them highly sensitive and selective sensors. nih.govnih.gov
Recent innovations include the development of salicylhydrazone-based fluorescent probes for the rapid and selective detection of copper (Cu²⁺) and zinc (Zn²⁺) ions. nih.govnih.govresearchgate.net One such aroylhydrazone derivative demonstrated high selectivity for Zn²⁺ over other common metal ions in a buffered aqueous solution. nih.gov Another salicylhydrazone probe achieved a very low detection limit for Cu²⁺ of 1.62 x 10⁻⁷ M. nih.govresearchgate.net Future research is aimed at designing sensors with even greater sensitivity and selectivity for a wider range of environmentally and biologically important ions. A particularly exciting trajectory is the application of these probes in bio-imaging to visualize and track metal ions within living cells.
| Chemosensor Type | Target Ion | Detection Method | Detection Limit | Reference |
|---|---|---|---|---|
| Aroylhydrazone derivative (H₃L¹) | Zn²⁺ | Fluorescence | Not specified | nih.gov |
| Salicylhydrazone probe (DHBYMH) | Cu²⁺ | Fluorescence Quenching | 1.62 x 10⁻⁷ M | nih.govresearchgate.net |
Q & A
Q. Basic
- Solvent polarity : Ethanol/methanol maximize imine formation via proton exchange.
- Microwave irradiation : Reduces reaction time to <10 minutes (vs. hours under reflux) with comparable yields (~75%) .
What strategies optimize ligand design for selective metal ion binding?
Q. Advanced
- Electron-withdrawing substituents (e.g., Cl) increase Lewis acidity, favoring transition metals (Cu²⁺, Co²⁺).
- Steric hindrance : Bulky groups (e.g., 2,3-dichloro) enforce selective octahedral coordination in rare-earth complexes (La³⁺, Ce³⁺) .
How are computational methods integrated into experimental design for this compound?
Q. Advanced
- Retrosynthesis tools : AI-driven platforms (e.g., Template_relevance models) predict one-step routes with >90% accuracy .
- Docking pipelines : Combine AutoDock Vina with MD simulations to prioritize derivatives for synthesis .
What are the limitations of current biological activity studies, and how can they be addressed?
Q. Advanced
- Limited in vivo data : Most studies focus on in vitro assays. Transition to cell-based models (e.g., biofilm inhibition) is critical.
- Mechanistic gaps : Use proteomics (e.g., ENR enzyme inhibition assays) to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
